1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride is a chemical compound with the molecular formula C12H16N2. It is primarily used in biochemical research, particularly in the field of proteomics. The compound is known for its unique structure, which includes an allyl group and a pyridinyl group, making it a valuable tool in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride typically involves the reaction of 1-allyl-1-pyridin-4-yl-but-3-enylamine with hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity 1-allyl-1-pyridin-4-yl-but-3-enylamine and hydrochloric acid
Catalysts: Acidic catalysts to enhance the reaction rate
Purification: Crystallization and filtration to obtain the dihydrochloride salt in pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids
Reduction: Formation of saturated amines
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects in various studies .
Comparison with Similar Compounds
1-Allyl-1-pyridin-4-yl-but-3-enylamine: The parent compound without the dihydrochloride salt.
1-Allyl-1-pyridin-4-yl-but-3-enylamine hydrochloride: The monohydrochloride salt form.
Uniqueness: 1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride is unique due to its dual salt form, which enhances its solubility and stability in aqueous solutions. This property makes it more suitable for biological and medicinal applications compared to its similar compounds .
Properties
CAS No. |
1185299-48-2 |
---|---|
Molecular Formula |
C12H17ClN2 |
Molecular Weight |
224.73 g/mol |
IUPAC Name |
4-pyridin-4-ylhepta-1,6-dien-4-amine;hydrochloride |
InChI |
InChI=1S/C12H16N2.ClH/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11;/h3-6,9-10H,1-2,7-8,13H2;1H |
InChI Key |
QWZKPOXVCHKJOY-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)(C1=CC=NC=C1)N.Cl.Cl |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=NC=C1)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.